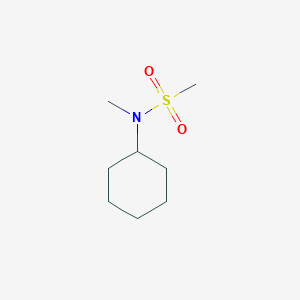![molecular formula C22H31N3O2S B241727 [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its ability to reduce inflammation, oxidative stress, and cell damage. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone in lab experiments include its high potency and specificity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone. These include:
1. Further investigation of its potential as a drug candidate for the treatment of neurodegenerative disorders.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of its potential applications in material science, such as in the development of new sensors or catalysts.
4. Investigation of its potential as a therapeutic agent for the treatment of cancer.
5. Investigation of its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders.
Conclusion:
In conclusion, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has shown great potential in various fields such as medicinal chemistry, drug discovery, and material science. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. There are several future directions for research on this compound, including its potential as a drug candidate for the treatment of neurodegenerative disorders and cancer, and its potential applications in material science.
Méthodes De Synthèse
The synthesis of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves a multi-step process. The starting materials are 2-furanmethanol and 2,2,6,6-tetramethylpiperidine-4-one. The reaction involves the conversion of 2-furanmethanol to 2-furanyl methyl ketone, followed by the reaction of 2-furanyl methyl ketone with 2,2,6,6-tetramethylpiperidine-4-one to form the final product.
Applications De Recherche Scientifique
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been studied for its antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone |
|---|---|
Formule moléculaire |
C22H31N3O2S |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H31N3O2S/c1-14-15(2)28-20-17(14)12-24(13-25(20)19(26)18-8-7-9-27-18)16-10-21(3,4)23-22(5,6)11-16/h7-9,16,23H,10-13H2,1-6H3 |
Clé InChI |
SSBBPQLERABJBC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
SMILES canonique |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



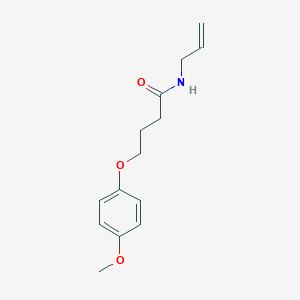

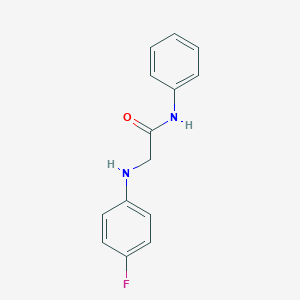
![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
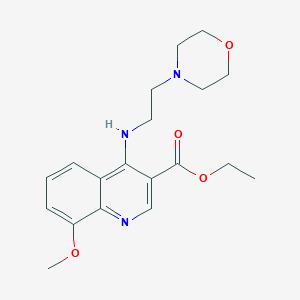
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
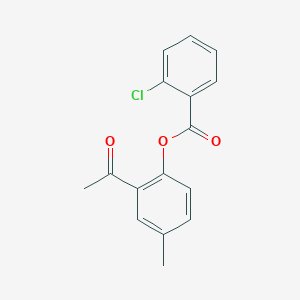
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)
